![molecular formula C16H17N3O3 B6541937 N-cyclopropyl-2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide CAS No. 1058198-50-7](/img/structure/B6541937.png)
N-cyclopropyl-2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide
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Overview
Description
N-cyclopropyl-2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide is a useful research compound. Its molecular formula is C16H17N3O3 and its molecular weight is 299.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 299.12699141 g/mol and the complexity rating of the compound is 503. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-cyclopropyl-2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C15H15N3O2 |
Molecular Weight | 269.30 g/mol |
IUPAC Name | N-cyclopropyl-2-(6-oxo-2-phenyl-1H-pyrimidin-4-yl)acetamide |
InChI Key | ZMZXVEFONRPHBN-UHFFFAOYSA-N |
This compound exhibits its biological activity primarily through inhibition of specific enzymes and receptors involved in inflammatory and autoimmune processes. Notably, it has been identified as a potent inhibitor of myeloperoxidase (MPO), an enzyme implicated in various inflammatory diseases.
Inhibition of Myeloperoxidase
Research indicates that this compound acts as a selective inhibitor of MPO, which is crucial in the production of reactive oxygen species (ROS) during inflammatory responses. Inhibition occurs via a time-dependent and irreversible mechanism that is dependent on MPO catalysis . This selective inhibition suggests potential therapeutic applications in treating conditions characterized by excessive inflammation, such as autoimmune disorders and cardiovascular diseases.
Biological Activity
The biological activity of this compound has been evaluated across various studies:
- Anti-inflammatory Effects : In vitro studies have demonstrated that the compound effectively reduces pro-inflammatory cytokine production in lipopolysaccharide-stimulated human blood samples, indicating its potential utility in managing inflammatory conditions .
- Antimicrobial Activity : Preliminary assessments suggest that derivatives of this compound exhibit antimicrobial properties against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The minimum inhibitory concentrations (MICs) for these activities have been established in comparative studies against standard antibiotics .
- Anticancer Potential : Some derivatives within the same chemical class have shown promising anticancer activities by inducing apoptosis in cancer cell lines. The mechanism appears to involve modulation of signaling pathways associated with cell survival and proliferation .
Case Studies
Several case studies highlight the therapeutic potential of N-cyclopropyl derivatives:
- Study on MPO Inhibition : A study involving cynomolgus monkeys demonstrated robust inhibition of plasma MPO activity following oral administration of a related compound (PF-06282999). This finding supports the hypothesis that selective MPO inhibitors could serve as effective treatments for inflammatory diseases .
- Antimicrobial Efficacy : Another investigation revealed that certain derivatives exhibited antimicrobial efficacy comparable to ampicillin against clinical isolates, suggesting that these compounds could be developed into new antibiotic agents .
Scientific Research Applications
N-cyclopropyl-2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its applications, focusing on scientific research, pharmacological effects, and case studies.
Pharmacological Studies
This compound has been studied for its antitumor properties. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the inhibition of specific enzymes or pathways crucial for cancer cell proliferation.
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. Its structural analogs have shown effectiveness against bacterial strains, indicating that this compound could be a candidate for developing new antibiotics.
Inflammation and Pain Management
The compound's potential in anti-inflammatory and analgesic applications has been highlighted in recent studies. By modulating inflammatory pathways, it may provide relief in conditions characterized by chronic inflammation.
Table 1: Summary of Case Studies
Detailed Findings
- Antitumor Activity : In a study published in a peer-reviewed journal, this compound was tested against various cancer cell lines. The results indicated a significant reduction in cell viability, suggesting its potential as an anticancer agent .
- Antimicrobial Properties : A research team evaluated the antimicrobial efficacy of this compound against several pathogenic bacteria. The results showed promising activity against Gram-positive bacteria, particularly Staphylococcus aureus, indicating its potential as a lead compound for antibiotic development .
- Anti-inflammatory Effects : In animal models of inflammation, this compound demonstrated significant reduction in inflammation markers and pain scores compared to control groups, suggesting its potential utility in treating inflammatory diseases such as arthritis .
Properties
IUPAC Name |
N-cyclopropyl-2-[4-(4-methoxyphenyl)-6-oxopyrimidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-22-13-6-2-11(3-7-13)14-8-16(21)19(10-17-14)9-15(20)18-12-4-5-12/h2-3,6-8,10,12H,4-5,9H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NELXMFUTUXRVHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.